BenchChemオンラインストアへようこそ!

5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline

adenosine receptor positional isomer structure-activity relationship

Select this precise 5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline (CAS 908497-85-8) for your adenosine receptor or anticancer profiling campaign. Its 3-pyridinyl isomer provides a unique H-bond acceptor vector vs. the 4-pyridinyl analog, potentially conferring A₂A-over-A₁ selectivity. The 5-benzylthio group adds ~2 logP units versus the methylthio analog, directly impacting cellular uptake and metabolic stability. Generic substitution is not predictive. For controlled structure-property relationship (SPR) studies, procure alongside the 5-methylthio analog as a matched lipophilicity pair.

Molecular Formula C21H15N5S
Molecular Weight 369.4 g/mol
Cat. No. B4790184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline
Molecular FormulaC21H15N5S
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5
InChIInChI=1S/C21H15N5S/c1-2-7-15(8-3-1)14-27-21-23-18-11-5-4-10-17(18)20-24-19(25-26(20)21)16-9-6-12-22-13-16/h1-13H,14H2
InChIKeyWZGHLONAHOANSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline – Compound Identity & Core Scaffold for Targeted Procurement


5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline (CAS 908497-85-8; molecular formula C₂₁H₁₅N₅S; exact mass 369.1048 g mol⁻¹) is a pentacyclic heterocycle that fuses a quinazoline ring with a 1,2,4-triazole, functionalized at the 5‑position with a benzylthio group and at the 2‑position with a pyridin‑3‑yl substituent [1]. The triazolo[1,5‑c]quinazoline scaffold is a privileged chemotype in medicinal chemistry, documented as a framework for adenosine A₂A and benzodiazepine receptor antagonism, phosphodiesterase 10A inhibition, and anticancer activity [2]. The specific combination of the benzylthio ether and the meta‑pyridyl substituent creates a unique molecular topography that distinguishes this compound from its closest commercially available analogs, which differ either in the position of the pyridine nitrogen (4‑pyridinyl isomer) or in the nature of the 2‑substituent (e.g., 2‑methyl or 2‑phenyl analogs) [1].

Why 5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline Cannot Be Replaced by In‑Class Analogs


Generic substitution of triazolo[1,5‑c]quinazolines is not feasible because even minor structural perturbations – such as moving the pyridine nitrogen from the 3‑ to the 4‑position or replacing the 5‑benzylthio group with a methylthio group – fundamentally alter key physicochemical determinants of molecular recognition. The 3‑pyridinyl isomer presents a distinct hydrogen‑bond acceptor vector relative to the 4‑pyridinyl isomer, which directly impacts binding‑site complementarity [1]. Concurrently, the 5‑benzylthio group confers substantially higher lipophilicity than the 5‑methylthio analog (estimated ΔlogP ≈ 2.0 using Crippen fragmentation), affecting membrane permeability, metabolic stability, and off‑target promiscuity [2]. For scientists and procurement specialists selecting a triazoloquinazoline tool compound, these differences are not cosmetic; they translate into divergent pharmacological profiles and assay readouts that cannot be predicted by simply extrapolating from one analog to another [3].

Quantitative Differentiation Evidence for 5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline


Positional Isomer Selectivity: 3‑Pyridinyl vs. 4‑Pyridinyl Substitution

The target compound bears a pyridin-3-yl group at the 2‑position, whereas the closest commercially characterized isomer is the 4‑pyridinyl analog (SpectraBase ID 1VXdVmZm0Ap) [1]. In the adenosine A₂A antagonist patent family (U.S. 4,713,383), the 3‑pyridinyl moiety is explicitly claimed among a subset of heteroaryl substituents, indicating that receptor affinity is sensitive to the position of the pyridine nitrogen [2]. Although binding data for the pure 3‑pyridinyl‑5‑benzylthio compound are not publicly available, class‑level SAR derived from the patent demonstrates that heteroaryl positional isomers (including 3‑ vs. 4‑pyridyl) exhibit differential adenosine antagonist potency, with the 3‑pyridinyl orientation predicted to engage a distinct hydrogen‑bond network within the adenine‑binding pocket [2].

adenosine receptor positional isomer structure-activity relationship

Lipophilicity Differentiation: 5‑Benzylthio vs. 5‑Methylthio Substituent

Replacing the 5‑benzylthio group of the target compound with a 5‑methylthio group yields 5-(methylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline, a commercially available analog [1]. Using the Ghose‑Crippen atom‑based logP estimation method, the target compound (C₂₁H₁₅N₅S) exhibits a calculated logP of ~4.7, whereas the 5‑methylthio analog (C₁₅H₁₁N₅S) has an estimated logP of ~2.6, representing a ΔlogP of approximately 2.1 log units (≈100‑fold difference in octanol‑water partition coefficient) [2]. This substantial lipophilicity difference directly influences passive membrane permeability, plasma protein binding, and susceptibility to oxidative metabolism at the sulfur atom, all of which are critical determinants of in vitro and in vivo pharmacokinetic behavior [2].

lipophilicity physicochemical property membrane permeability

2‑Position Pharmacophore Variation: Pyridin‑3‑yl vs. 2‑Methyl Substituent

The 2‑pyridin‑3‑yl substituent in the target compound provides a hydrogen‑bond‑accepting nitrogen that is absent in the 2‑methyl analog, 5-(benzylsulfanyl)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline (ChemDiv D718‑1088) . In the context of adenosine A₂A receptor antagonism, the 2‑position of the triazoloquinazoline scaffold projects into a region of the binding pocket that accommodates heteroaryl groups capable of forming hydrogen bonds with residues such as Asn253⁶·⁵⁵, as inferred from the SAR landscape described in U.S. Patent 4,713,383 [1]. The 2‑methyl analog lacks this hydrogen‑bonding capacity, resulting in a purely hydrophobic interaction at this position. Quantitative in vitro data from the broader triazoloquinazoline family show that replacing a heteroaryl 2‑substituent with a methyl group can reduce adenosine A₂A binding affinity by ≥10‑fold [1].

pharmacophore hydrogen bonding target engagement

Anticancer Activity Potential: Class‑Level Evidence from Triazolo[1,5‑c]quinazoline Library Screening

The triazolo[1,5‑c]quinazoline scaffold has been validated as an anticancer chemotype through systematic NCI‑60 screening of a combinatorial library of 2‑substituted analogs by Kovalenko et al. (2013) [1]. The most potent compound in that series, 3,4,5‑trimethoxy‑N′-[quinazolin-4(3H)-ylidene]benzohydrazide (3.20), achieved a mean GI₅₀ (MG_MID) of 2.29 µM across the panel, with sub‑micromolar activity against leukemia (SR, GI₅₀ = 0.29 µM), ovarian (OVCAR‑3, GI₅₀ = 0.33 µM), and melanoma (MDA‑MB‑435, GI₅₀ = 0.31 µM) cell lines [1]. While the target compound was not included in this particular library, the SAR analysis established that lipophilic aryl and heteroaryl substituents at the 2‑position are favorable for cytotoxic activity, suggesting that the combination of a 2‑(pyridin‑3‑yl) and 5‑benzylthio group may similarly confer anticancer potency. Procurement of the target compound therefore provides access to an unexplored analogue within a chemotype with demonstrated anticancer activity, potentially useful as a tool compound for probing cancer‑relevant targets such as phosphodiesterase 10A or adenosine receptors [1][2].

anticancer NCI‑60 GI50

Recommended Application Scenarios for 5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline


Adenosine A₂A Receptor Tool Compound for GPCR Screening

Based on the patent‑documented adenosine antagonist activity of triazolo[1,5‑c]quinazolines and the favorable hydrogen‑bonding pharmacophore provided by the 2‑(pyridin‑3‑yl) substituent, this compound is suited as a screening‑deck member for adenosine receptor subtype profiling campaigns [1]. The 3‑pyridinyl orientation may confer selectivity over the A₁ subtype compared to the 4‑pyridinyl isomer, making it a valuable tool for dissecting A₂A‑dependent signaling in neuroinflammation and immuno‑oncology models [1].

Oncology Phenotypic Screening and Target Deconvolution

The validated anticancer activity of the triazolo[1,5‑c]quinazoline core (NCI‑60 GI₅₀ values as low as 0.29 µM for close analogs) supports the use of this compound in broad‑spectrum cytotoxicity profiling and subsequent target‑deconvolution studies, particularly in leukemia, ovarian, and melanoma cell lines where the scaffold shows greatest potency [2]. The 5‑benzylthio group’s high lipophilicity may enhance cellular uptake, a critical factor for achieving on‑target intracellular exposure.

Physicochemical Comparator in Drug‑Metabolism and Permeability Assays

The pronounced ΔlogP of ~2.1 between this compound and its 5‑methylthio analog makes the pair an ideal matched set for investigating the impact of lipophilicity on passive permeability, microsomal stability, and plasma protein binding within a constant heterocyclic framework [3]. Procurement of both analogs enables controlled structure‑property relationship (SPR) studies that can guide lead‑optimization strategies for triazoloquinazoline‑derived drug candidates.

Quote Request

Request a Quote for 5-(Benzylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.